molecular formula C16H19N3O4S2 B12591153 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate CAS No. 479410-72-5

7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate

Cat. No.: B12591153
CAS No.: 479410-72-5
M. Wt: 381.5 g/mol
InChI Key: SQMNSPZDQQIZKR-UHFFFAOYSA-N
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Description

7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate is a complex organic compound with a unique structure. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its iminium ion structure and the presence of multiple methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenothiazine Core: The initial step involves the synthesis of the phenothiazine core through a cyclization reaction of appropriate precursors.

    Introduction of Amino and Methyl Groups: Subsequent steps involve the introduction of amino and methyl groups through substitution reactions. This can be achieved using reagents such as methyl iodide and ammonia under controlled conditions.

    Formation of the Iminium Ion: The final step involves the formation of the iminium ion by treating the intermediate compound with an oxidizing agent, such as hydrogen peroxide, in the presence of an acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the iminium ion back to its corresponding amine.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The iminium ion structure allows it to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Imino-3H-phenothiazin-7-amine: This compound shares a similar phenothiazine core but lacks the multiple methyl groups and iminium ion structure.

    7-Amino-9-sulfo-3H-phenothiazin-3-iminium: This compound has a sulfonic acid group instead of the hydrogen sulfate group.

Uniqueness

7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methyl groups and the iminium ion structure differentiate it from other phenothiazine derivatives, making it a valuable compound for various applications.

Properties

CAS No.

479410-72-5

Molecular Formula

C16H19N3O4S2

Molecular Weight

381.5 g/mol

IUPAC Name

(7-amino-8,9-dimethylphenothiazin-3-ylidene)-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C16H17N3S.H2O4S/c1-9-10(2)16-15(8-12(9)17)20-14-7-11(19(3)4)5-6-13(14)18-16;1-5(2,3)4/h5-8,17H,1-4H3;(H2,1,2,3,4)

InChI Key

SQMNSPZDQQIZKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2)C.OS(=O)(=O)[O-]

Origin of Product

United States

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